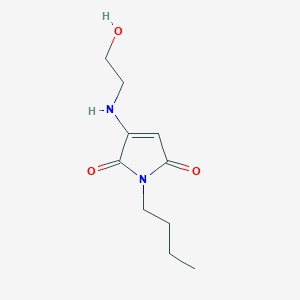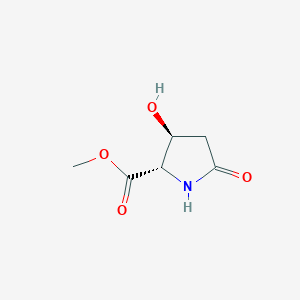
(2S,3S)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of hydroxyl and carboxylate functional groups makes it a versatile intermediate in various chemical reactions and synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate typically involves the reaction of suitable starting materials under controlled conditions. One common method is the diastereoselective reduction of a corresponding keto ester. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and enzymatic reduction are also explored for their efficiency and selectivity in producing the desired stereoisomer.
化学反应分析
Types of Reactions
(2S,3S)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like THF or ethanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various derivatives of pyrrolidine, such as hydroxylated, alkylated, or acylated compounds, depending on the specific reaction and conditions used.
科学研究应用
(2S,3S)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and specialty materials.
作用机制
The mechanism by which (2S,3S)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share a similar pyrrolidine core but differ in the substituents attached to the ring.
(3S)-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Another related compound with a phenyl group attached to the pyrrolidine ring.
Uniqueness
(2S,3S)-Methyl 3-hydroxy-5-oxopyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature allows for selective interactions with biological targets, making it valuable in asymmetric synthesis and drug development.
属性
分子式 |
C6H9NO4 |
|---|---|
分子量 |
159.14 g/mol |
IUPAC 名称 |
methyl (2S,3S)-3-hydroxy-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-11-6(10)5-3(8)2-4(9)7-5/h3,5,8H,2H2,1H3,(H,7,9)/t3-,5-/m0/s1 |
InChI 键 |
BXJPHOKTSOKHNK-UCORVYFPSA-N |
手性 SMILES |
COC(=O)[C@@H]1[C@H](CC(=O)N1)O |
规范 SMILES |
COC(=O)C1C(CC(=O)N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


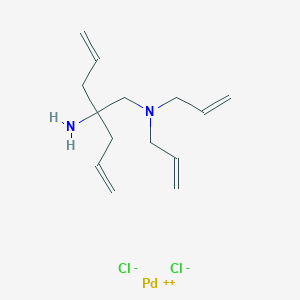

![2-N-ethylfuro[2,3-f][1]benzofuran-2,6-diamine](/img/structure/B12876725.png)


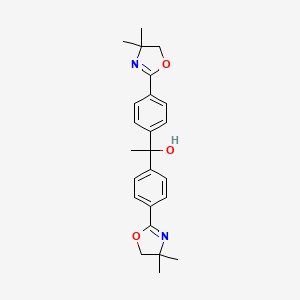


![N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide](/img/structure/B12876758.png)
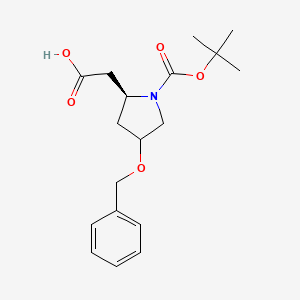
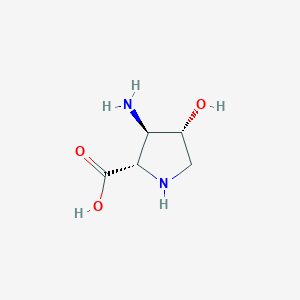
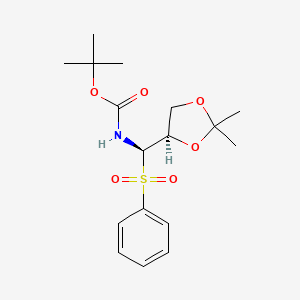
![3,4-Pyrrolidinediol, 2-[2-(phenylamino)ethyl]-, (2R,3S,4R)-](/img/structure/B12876784.png)
